molecular formula C23H24N6OS B2984690 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 946211-10-5

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

Cat. No.: B2984690
CAS No.: 946211-10-5
M. Wt: 432.55
InChI Key: FXRFCWDVSRSABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a potent and selective inhibitor of the Src family kinases (SFKs), a group of non-receptor tyrosine kinases implicated in numerous oncogenic processes. Its core structure is based on a pyrazolopyrimidine scaffold, a well-characterized ATP-competitive pharmacophore for kinase inhibition source . This compound is primarily utilized in oncological research to investigate SFK-driven signaling pathways, including those regulating cell proliferation, adhesion, migration, and survival. The specific inhibition of SFKs by this compound makes it a valuable chemical probe for studying the pathophysiology of various cancers, particularly solid tumors and hematological malignancies where Src, Lyn, and other family members are dysregulated source . Research using this inhibitor has been applied in models of acute myeloid leukemia (AML) to elucidate mechanisms of drug resistance and to identify potential combination therapies, demonstrating its utility in pre-clinical drug discovery and signal transduction research source . Its mechanism involves binding to the active kinase conformation, thereby suppressing downstream phosphorylation of key substrates and ultimately leading to the inhibition of cancer cell growth and metastasis.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6OS/c1-31-23-26-20(28-11-4-5-12-28)19-15-25-29(21(19)27-23)13-10-24-22(30)18-9-8-16-6-2-3-7-17(16)14-18/h2-3,6-9,14-15H,4-5,10-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRFCWDVSRSABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4C=C3)C(=N1)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and platelet coagulation inhibition. This article reviews its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance. The presence of a methylthio group and a pyrrolidine moiety contributes to its biological properties. Its IUPAC name reflects this complexity:

IUPAC Name: this compound

1. Platelet Coagulation Inhibition

One of the key activities of this compound is its ability to inhibit platelet coagulation without affecting cyclooxygenase enzymes (COX-1 and COX-2). This property is crucial for developing treatments for ischemic diseases such as myocardial infarction and stroke. The compound has been shown to exhibit strong platelet coagulation inhibitory activity, making it a candidate for therapeutic exploration in cardiovascular diseases .

Activity Effect Mechanism
Platelet Coagulation InhibitionStrong inhibitionNon-inhibition of COX-1 and COX-2
Anti-inflammatory PotentialPossible due to COX inhibitionRequires further investigation

2. Antitumor Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine are being explored as Mer kinase inhibitors. Abnormal activation of Mer kinase is implicated in various cancers, including acute lymphoblastic leukemia and non-small cell lung cancer. Compounds similar to this compound have shown promise in inhibiting Mer kinase activity, suggesting potential antitumor effects .

Case Study: UNC1062
A related compound, UNC1062, demonstrated potent inhibition of Mer kinase with an IC50 value of 1.1 nM. It effectively inhibited colony formation in soft agar assays, indicating its potential as an antitumor agent .

3. Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features. The methylthio group and the pyrrolidine ring are essential for enhancing activity against target enzymes. Structure-activity relationship studies suggest that modifications around these groups can significantly alter potency and selectivity.

Structural Feature Impact on Activity
Methylthio GroupEnhances potency
Pyrrolidine MoietyCritical for interaction with targets

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Routes : highlights methods for pyrazolo[3,4-d]pyrimidine derivatives, such as reacting thioxo intermediates with substituted phenacyl chlorides. This suggests the target compound could be synthesized via analogous pathways .

Q & A

Q. What are the key considerations for optimizing the synthesis of this pyrazolo-pyrimidine derivative?

The synthesis of pyrazolo-pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, the reaction of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides requires precise temperature control (0–50°C) and stoichiometric ratios to avoid side reactions like over-alkylation . Yield optimization (e.g., 52.7% in similar compounds) depends on purification techniques such as acid-base extraction or chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Advanced spectroscopic methods are critical:

  • NMR : Confirm substitution patterns (e.g., pyrrolidine and methylthio groups) via 1^1H and 13^13C shifts.
  • HRMS : Validate molecular weight (e.g., molecular formulas like C30H33N5O6S in related compounds).
  • X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for pyrazolo-pyrimidine cores .

Q. What solubility and stability challenges arise during in vitro assays?

The compound’s naphthamide group introduces hydrophobicity, requiring solvents like DMSO or cyclodextrin-based formulations. Stability in aqueous buffers (pH 7.4) should be tested via HPLC to detect hydrolysis of the methylthio or pyrrolidine moieties .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

Molecular docking (e.g., AutoDock Vina) against targets like kinase domains can predict binding affinities. For example, pyrazolo-pyrimidine analogs show affinity for ATP-binding pockets due to π-π stacking with aromatic residues. MD simulations (100 ns) assess dynamic stability, with RMSD <2 Å indicating robust binding .

Q. What strategies resolve contradictory bioactivity data across cell lines?

Contradictions may stem from off-target effects or metabolic instability. Solutions include:

  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., demethylation or oxidation).
  • Isoform-specific assays : Test against purified enzyme isoforms to isolate target interactions .

Q. How to design in vivo studies balancing pharmacokinetics and toxicity?

  • ADME profiling : Measure plasma half-life (e.g., 4–6 hr in rodents) and tissue distribution via radiolabeling.
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance to adjust dosing schedules.
  • Formulation : Use PEGylated nanoparticles to enhance bioavailability of hydrophobic scaffolds .

Q. What advanced separation techniques improve purity for mechanistic studies?

  • HILIC chromatography : Resolve polar impurities from the pyrrolidine-containing core.
  • Chiral HPLC : Separate enantiomers if asymmetric centers exist (e.g., from ethyl or methyl substitutions).
  • Prep-scale SFC : Achieve >99% purity for crystallography or in vivo use .

Methodological Resources

  • Experimental Design : Follow frameworks like CHEM/IBiS 416 for systematic optimization of reaction conditions and assay protocols .
  • Data Analysis : Use tools such as GraphPad Prism for dose-response curves (IC50/EC50) and ANOVA for multi-group comparisons .

Note : Avoid reliance on non-peer-reviewed sources (e.g., BenchChem). Prioritize PubChem for structural data and peer-reviewed journals for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.